![molecular formula C14H14S B14641482 Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- CAS No. 53182-84-6](/img/structure/B14641482.png)
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of divinyl ketones with hydrogen sulfide or sodium sulfide in the presence of catalysts such as tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate . This reaction leads to the formation of tetrahydrothiopyran derivatives through a stereoselective cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiopyran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism by which Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyran: A heterocyclic compound with a similar sulfur-containing ring structure.
Cyclopenta[b]pyridine: Another fused ring system with nitrogen instead of sulfur, exhibiting different chemical and biological properties.
Tetrahydrothiopyran: A simpler sulfur-containing ring system without the fused cyclopentane ring.
Uniqueness
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
53182-84-6 |
|---|---|
Formule moléculaire |
C14H14S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C14H14S/c1-2-5-11(6-3-1)14-10-9-12-7-4-8-13(12)15-14/h1-3,5-6,10H,4,7-9H2 |
Clé InChI |
SBSSIAXYPCYKQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


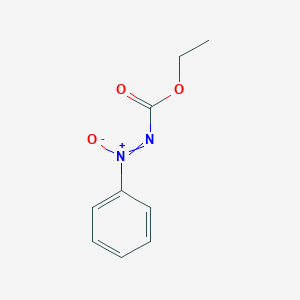

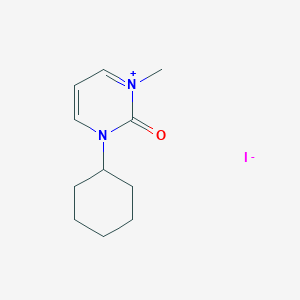
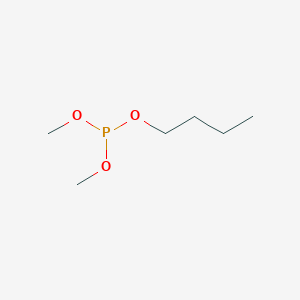
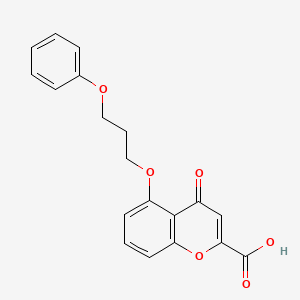
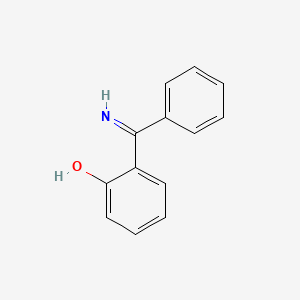

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

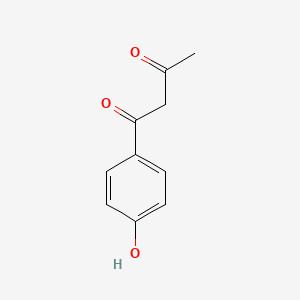
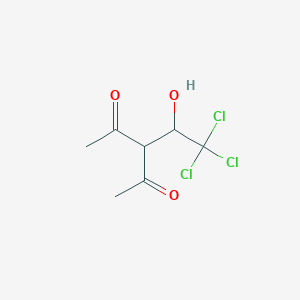

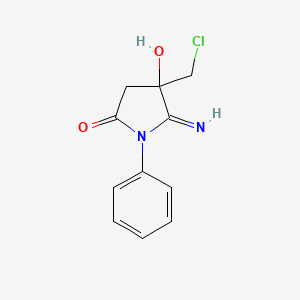
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
